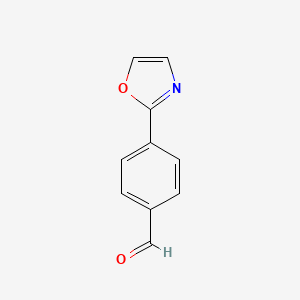

4-(2-Oxazolyl)benzaldehyde

Description

4-(2-Oxazolyl)benzaldehyde (CAS: 27395-93-3) is a heterocyclic aldehyde featuring a benzaldehyde core substituted with a 2-oxazolyl group at the para position. This compound is widely utilized in organic synthesis, particularly in the preparation of advanced heterocyclic systems and functional materials. Its aldehyde group serves as a reactive site for condensation, cycloaddition, and nucleophilic addition reactions, enabling applications in pharmaceuticals, agrochemicals, and optoelectronic materials .

Key synthetic routes involve cyclization reactions between benzaldehyde derivatives and precursors like thiourea or hydroxylamine, as demonstrated in the synthesis of oxazole-containing analogs . Its structural rigidity and electron-withdrawing oxazolyl substituent enhance its utility in coordination chemistry and catalysis .

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-(1,3-oxazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H |

InChI Key |

BNCPSSZBSCTBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxazolyl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of α-haloketones with amides or amidines under acidic or basic conditions . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which provides a versatile route to oxazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts to enhance yield and selectivity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxazolyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: 4-(Oxazole-2-yl)benzoic acid.

Reduction: 4-(Oxazole-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Oxazolyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Oxazolyl)benzaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, oxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Functional Differences

The reactivity and applications of benzaldehyde derivatives are heavily influenced by their substituents. Below is a comparative analysis of 4-(2-Oxazolyl)benzaldehyde with four analogous compounds:

Key Observations:

- Electronic Effects: The electron-withdrawing oxazolyl group in this compound reduces the aldehyde's nucleophilicity compared to electron-donating groups like dimethylamino. This makes it less reactive in aldol condensations but more stable under acidic conditions . 4-Fluorobenzaldehyde exhibits moderate electron withdrawal, enhancing its suitability for radiolabeling via nucleophilic aromatic substitution .

- Biological Activity: 4-Hydroxybenzaldehyde and its derivatives (e.g., 4-hydroxybenzoic acid) show significant antioxidant and antimicrobial properties, as isolated from natural sources like Pilea cavaleriei . 4-(Dimethylamino)benzaldehyde derivatives, such as compound III (4DCh), exhibit spasmolytic activity by modulating intestinal smooth muscle contractions .

- Material Science Applications: this compound derivatives, such as DEASB (4-[4′-(N,N-diethylamino)styryl]benzaldehyde), are used in solvatochromic dyes for optical materials. These dyes exhibit Stokes shifts dependent on matrix polarity, following the Lippert-Mataga equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.